molecular formula C27H41NO5 B1509846 Diethyl 2-acetamido-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)malonate CAS No. 945632-81-5

Diethyl 2-acetamido-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)malonate

Cat. No. B1509846
Key on ui cas rn: 945632-81-5
M. Wt: 459.6 g/mol
InChI Key: UUIXORUKKVDZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08173710B2

Procedure details

To a solution of triethylsilane (1.3 ml, 8.2 mmol) in 5 ml of CH2Cl2 was added compound 5 (1 g, 2.1 mmol) in 5 ml of CH2Cl2. The reaction mixture was stirred at room temperature under Ar and TiCl4 (0.09 ml, 8.2 mmol) was added dropwise. The resulting solution was stirred for 12 hours, cooled to 0° C. and quenched by slow addition of 10 ml of saturated NaHCO3. The aqueous layer was extracted with CH2Cl2 (3×30 mL). The combined organic layers were washed with brine (2×30 mL) and dried over magnesium sulfate and concentrated under vacuum. The residue was purified by column chromatography (Silica gel, 20% EtOAc in hexanes) to provide 630 mg of compound 6 (65%).
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.09 mL
Type
catalyst
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
C([SiH](CC)CC)C.[CH2:8]([O:10][C:11](=[O:41])[C:12]([NH:37][C:38](=[O:40])[CH3:39])([CH:18]1[CH2:27][CH2:26][C:25]2[C:20](=[CH:21][CH:22]=[C:23]([CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])[CH:24]=2)[C:19]1=O)[C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH3:9]>C(Cl)Cl.Cl[Ti](Cl)(Cl)Cl>[CH2:8]([O:10][C:11](=[O:41])[C:12]([NH:37][C:38](=[O:40])[CH3:39])([CH:18]1[CH2:27][CH2:26][C:25]2[C:20](=[CH:21][CH:22]=[C:23]([CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])[CH:24]=2)[CH2:19]1)[C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH3:9]

Inputs

Step One
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)(C1C(C2=CC=C(C=C2CC1)CCCCCCCC)=O)NC(C)=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.09 mL
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
quenched by slow addition of 10 ml of saturated NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (3×30 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (Silica gel, 20% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)(C1CC2=CC=C(C=C2CC1)CCCCCCCC)NC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 630 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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